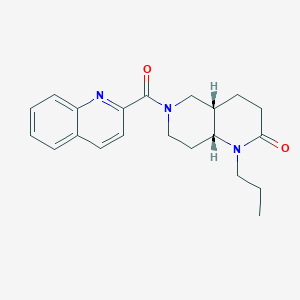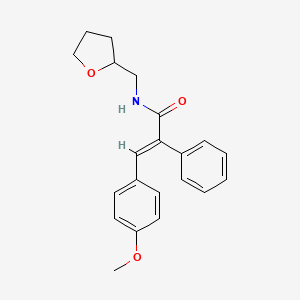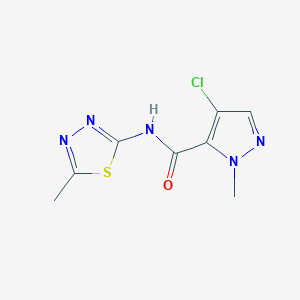![molecular formula C15H15N5OS B5344553 N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B5344553.png)
N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-(pyrimidin-2-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-(pyrimidin-2-ylthio)acetamide, commonly known as MIP-TA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MIP-TA is a small molecule inhibitor that has been shown to selectively target and inhibit the activity of certain enzymes, making it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
MIP-TA works by binding to the active site of certain enzymes, preventing them from carrying out their normal cellular functions. This inhibition can lead to a range of downstream effects, including changes in cellular signaling pathways and alterations in gene expression. The specific mechanism of action of MIP-TA varies depending on the enzyme being targeted, making it a versatile tool for studying a wide range of biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of MIP-TA depend on the specific enzyme being targeted. In some cases, MIP-TA has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. In other cases, MIP-TA has been shown to modulate cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of MIP-TA is its selectivity for certain enzymes, which allows for precise control over the biochemical processes being studied. Additionally, MIP-TA is a small molecule inhibitor, making it easy to deliver to cells and tissues. However, one limitation of MIP-TA is its specificity for certain enzymes, which may limit its applicability in certain research contexts.
Direcciones Futuras
There are many potential future directions for research involving MIP-TA. One area of interest is the development of MIP-TA-based therapeutics for the treatment of cancer and other diseases. Additionally, researchers may continue to investigate the specific mechanisms of action of MIP-TA and its effects on cellular signaling pathways. Finally, there may be opportunities to optimize the synthesis and delivery of MIP-TA to improve its efficacy and applicability in scientific research.
Métodos De Síntesis
The synthesis of MIP-TA involves a multi-step process that begins with the preparation of the key intermediate, 8-methylimidazo[1,2-a]pyridine-3-carboxylic acid. This intermediate is then reacted with pyrimidine-2-thiol to form the desired product, MIP-TA. The synthesis of MIP-TA has been optimized to ensure high yields and purity, making it a reliable and cost-effective compound for scientific research.
Aplicaciones Científicas De Investigación
MIP-TA has been used in a wide range of scientific research applications, including studying the role of specific enzymes in disease states, investigating cellular signaling pathways, and identifying potential drug targets. MIP-TA has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying their function and regulation.
Propiedades
IUPAC Name |
N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-11-4-2-7-20-12(9-19-14(11)20)8-18-13(21)10-22-15-16-5-3-6-17-15/h2-7,9H,8,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFRJABAAZJMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2CNC(=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-2,3,4-trimethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B5344477.png)
![4-amino-N-(2-{[2-methoxy-4-(methylthio)benzoyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5344485.png)

![2-oxo-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-1,3-oxazolidine-4-carboxamide](/img/structure/B5344501.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5344509.png)

![1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5344526.png)
![ethyl {[2-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]amino}acetate](/img/structure/B5344545.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5344571.png)
![N-{[(4-acetylphenyl)amino]carbonyl}-4-chlorobenzamide](/img/structure/B5344578.png)
![N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5344587.png)
